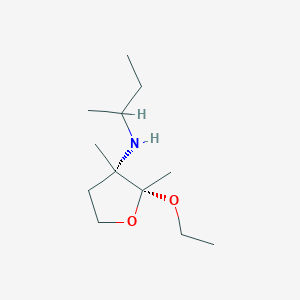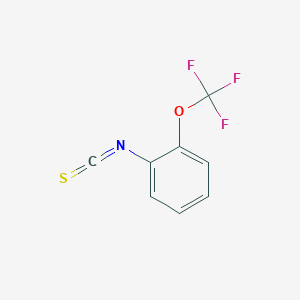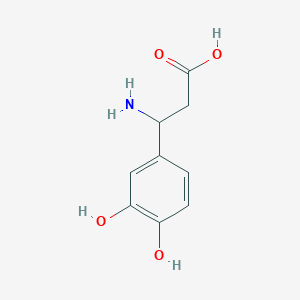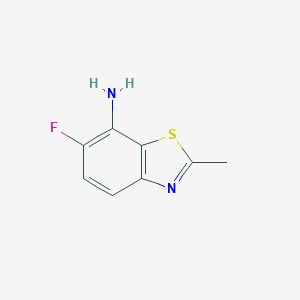
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine, also known as S-15535, is a chemical compound that belongs to the class of oxalyl aminoalkyl derivatives. It is a potent and selective antagonist of the serotonin 5-HT6 receptor, which is involved in the regulation of cognitive processes, including learning and memory. In recent years, S-15535 has attracted considerable attention from the scientific community due to its potential therapeutic applications in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia.
Wirkmechanismus
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine exerts its pharmacological effects by selectively blocking the serotonin 5-HT6 receptor, which is mainly expressed in the central nervous system. This receptor is involved in the regulation of cognitive processes, including learning, memory, and attention. By blocking the 5-HT6 receptor, this compound enhances the release of acetylcholine and other neurotransmitters, which are critical for cognitive function.
Biochemical and physiological effects:
This compound has been shown to improve cognitive performance in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. Moreover, it has been found to enhance the efficacy of acetylcholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease. This compound has also been found to increase the release of dopamine and norepinephrine, which are involved in the regulation of mood and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine is its high selectivity and potency for the serotonin 5-HT6 receptor. This makes it a valuable tool for studying the role of this receptor in cognitive processes and for developing new therapeutic agents for cognitive disorders. However, one limitation of this compound is its poor solubility in water, which may limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the research on (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine. One direction is to further investigate its therapeutic potential in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamate and GABA systems, which are also involved in cognitive function. Moreover, the development of more potent and selective 5-HT6 receptor antagonists may provide new insights into the role of this receptor in cognitive processes and may lead to the discovery of more effective therapeutic agents for cognitive disorders.
Synthesemethoden
The synthesis of (2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine involves the reaction of ethyl 2-bromo-2-methylpropionate with N,N-diisopropylethylamine to yield the corresponding enolate, which is then treated with (2R,3S)-2-ethoxy-3-methyl-4-pentenal to obtain the key intermediate. The latter is then subjected to a reductive amination reaction with butan-2-amine to afford this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders. In preclinical studies, it has been shown to improve cognitive performance in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. Moreover, this compound has been found to enhance the efficacy of acetylcholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease.
Eigenschaften
| 192324-23-5 | |
Molekularformel |
C12H25NO2 |
Molekulargewicht |
215.33 g/mol |
IUPAC-Name |
(2R,3S)-N-butan-2-yl-2-ethoxy-2,3-dimethyloxolan-3-amine |
InChI |
InChI=1S/C12H25NO2/c1-6-10(3)13-11(4)8-9-15-12(11,5)14-7-2/h10,13H,6-9H2,1-5H3/t10?,11-,12+/m0/s1 |
InChI-Schlüssel |
WMELUMUERYLCLM-GLXQMMQGSA-N |
Isomerische SMILES |
CCC(C)N[C@]1(CCO[C@@]1(C)OCC)C |
SMILES |
CCC(C)NC1(CCOC1(C)OCC)C |
Kanonische SMILES |
CCC(C)NC1(CCOC1(C)OCC)C |
Synonyme |
3-Furanamine,2-ethoxytetrahydro-2,3-dimethyl-N-(1-methylpropyl)-,(2alpha,3alpha)-[partial]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)
![(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane](/img/structure/B63487.png)


![3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol](/img/structure/B63494.png)


